molecular formula C12H17NO2 B11990739 N-(2-(2,6-Dimethylphenoxy)ethyl)acetamide CAS No. 282104-55-6

N-(2-(2,6-Dimethylphenoxy)ethyl)acetamide

Cat. No.: B11990739
CAS No.: 282104-55-6
M. Wt: 207.27 g/mol
InChI Key: GTHYRTXTLKSMRH-UHFFFAOYSA-N
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Description

N-(2-(2,6-Dimethylphenoxy)ethyl)acetamide is an organic compound with the molecular formula C12H17NO2 It is a member of the acetamide family, characterized by the presence of an acetamide group attached to a phenoxyethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2,6-Dimethylphenoxy)ethyl)acetamide typically involves the reaction of 2,6-dimethylphenol with ethylene oxide to form 2-(2,6-dimethylphenoxy)ethanol. This intermediate is then reacted with acetic anhydride in the presence of a base, such as pyridine, to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2,6-Dimethylphenoxy)ethyl)acetamide can undergo several types of chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized under strong oxidative conditions.

    Reduction: The acetamide group can be reduced to an amine under reducing conditions.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used.

Major Products Formed

    Oxidation: The major product would be a phenoxyacetic acid derivative.

    Reduction: The major product would be N-(2-(2,6-Dimethylphenoxy)ethyl)amine.

    Substitution: The major products would depend on the nucleophile used, resulting in various substituted phenoxyethyl derivatives.

Scientific Research Applications

N-(2-(2,6-Dimethylphenoxy)ethyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(2,6-Dimethylphenoxy)ethyl)acetamide involves its interaction with specific molecular targets. The phenoxyethyl moiety can interact with hydrophobic pockets in proteins, while the acetamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(2,6-Dimethylphenoxy)ethyl)acetamide is unique due to its specific combination of a phenoxyethyl moiety and an acetamide group. This combination allows it to participate in a variety of chemical reactions and interact with biological targets in a distinct manner compared to similar compounds.

Properties

CAS No.

282104-55-6

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

N-[2-(2,6-dimethylphenoxy)ethyl]acetamide

InChI

InChI=1S/C12H17NO2/c1-9-5-4-6-10(2)12(9)15-8-7-13-11(3)14/h4-6H,7-8H2,1-3H3,(H,13,14)

InChI Key

GTHYRTXTLKSMRH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCCNC(=O)C

Origin of Product

United States

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